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Compound of Interest

3-(6-Chloropyridazin-3-yl)benzoic
Compound Name: d
aci

Cat. No.: B1417976

An In-Depth Technical Guide to 3-(6-
Chloropyridazin-3-yl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with 3-(6-Chloropyridazin-3-yl)benzoic acid. It
delves into the molecule's structural characteristics, physicochemical properties, synthetic
pathways, and its strategic importance as a versatile building block in modern drug discovery.

Introduction: A Key Heterocyclic Scaffold

3-(6-Chloropyridazin-3-yl)benzoic acid is a bi-aryl heterocyclic compound that has garnered
significant interest in medicinal chemistry. Its structure uniquely combines a benzoic acid
moiety with a chloropyridazine ring system. The pyridazine ring, a six-membered heterocycle
with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous
biologically active compounds.[1] The specific arrangement of the chloro- and carboxyl-
functional groups makes this molecule an exceptionally valuable intermediate for synthesizing
complex molecular architectures, particularly in the development of targeted therapeutics like
kinase inhibitors for oncology.[1] The chlorine atom acts as a convenient leaving group for
nucleophilic substitution or a handle for cross-coupling reactions, while the carboxylic acid
provides a site for amide bond formation, enabling the construction of diverse compound
libraries.
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Molecular Structure and Physicochemical
Properties

The molecular architecture consists of a benzene ring substituted with a carboxylic acid group
at position 1 and a 6-chloropyridazin-3-yl group at position 3. The electron-withdrawing nature
of the pyridazine ring and the chlorine atom influences the electronic properties of the entire
molecule, including the acidity of the benzoic acid proton.

Chemical Structure Diagram

Caption: 2D structure of 3-(6-Chloropyridazin-3-yl)benzoic acid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, with
some values being computationally predicted.

Property Value Source
CAS Number 914349-46-5 [2][3]
Molecular Formula C11H7CIN202 [21[31[4]
Molecular Weight 234.64 g/mol [21[31[4]
InChiKey UNZBOMFXUMHBFC- (31051

UHFFFAOYSA-N

C1=CC(=CC(=C1)C(=0)0)C2

SMILES =NN=C(C=C2)CI 8
Predicted Boiling Point 517.5+40.0 °C [2]
Predicted Density 1.416 + 0.06 g/cm?3 [2]
Predicted pKa 3.79+£0.10 [2]
Recommended Storage 2-8°C [2]

Synthesis and Reactivity
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The synthesis of 3-(6-Chloropyridazin-3-yl)benzoic acid is most efficiently achieved through
modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as the
premier choice for this transformation due to its high functional group tolerance, mild reaction
conditions, and broad substrate scope, making it a cornerstone of pharmaceutical synthesis.[6]

Retrosynthetic Analysis and Strategy

The logical approach involves forming the C-C bond between the benzoic acid ring and the
pyridazine ring. This can be accomplished by coupling a boronic acid derivative of one ring with
a halide of the other. A highly effective strategy is the Suzuki coupling of 3,6-dichloropyridazine
with 3-carboxyphenylboronic acid. The use of 3,6-dichloropyridazine is strategic; the two
chlorine atoms exhibit different reactivities, often allowing for selective mono-arylation under
carefully controlled conditions.

3-(6-Chloropyridazin-3-yl)benzoic acid
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Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.
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Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative method for the synthesis of the title compound. Note:
This procedure should be performed by trained personnel in a properly ventilated fume hood
with appropriate personal protective equipment.

Materials:

3,6-Dichloropyridazine

o 3-Carboxyphenylboronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]

e Sodium Carbonate (NazCOs)

e 1,4-Dioxane (anhydrous)

o Water (degassed)

o Ethyl acetate

e Hexanes

e Hydrochloric acid (1M HCI)

 Brine (saturated NaCl solution)

Magnesium Sulfate (MgSOa)

Equipment:

¢ Round-bottom flask

o Reflux condenser

e Magnetic stirrer and hotplate

» Nitrogen or Argon gas inlet
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e Separatory funnel

e Rotary evaporator

o Standard laboratory glassware
Procedure:

e Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), 3-
carboxyphenylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three
times to ensure an oxygen-free environment.

» Catalyst Addition: Add the palladium catalyst, Pd(PPhs)4 (0.05 eq.), to the flask.
e Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

o Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material
is consumed.

o Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

 Acidification: Carefully acidify the aqueous layer with 1M HCI to a pH of ~2-3 to protonate the
carboxylic acid, causing the product to precipitate or move into the organic layer.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl
acetate (3x).

e Washing: Combine the organic layers and wash with water, followed by brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-
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(6-Chloropyridazin-3-yl)benzoic acid.

Applications in Drug Discovery

The true value of 3-(6-Chloropyridazin-3-yl)benzoic acid lies in its role as a versatile scaffold
for building libraries of potential drug candidates. The two distinct functional handles allow for
systematic and modular derivatization to explore structure-activity relationships (SAR).

o Amide Library Synthesis: The carboxylic acid is readily converted into an amide by coupling
with a diverse range of amines. This is a fundamental reaction in medicinal chemistry to
probe interactions with biological targets.

e Further Cross-Coupling: The chlorine atom on the pyridazine ring can be substituted via
nucleophilic aromatic substitution or used in further cross-coupling reactions (e.g., Buchwald-
Hartwig amination, Sonogashira coupling) to introduce new functionalities.

This dual functionality allows for the rapid generation of analogues with tailored properties to
optimize potency, selectivity, and pharmacokinetic profiles.[6]

Carboxylic Acid Derivatization

Core Scaffold

3-(6-Chloropyridazin-3-yl)benzoic acid Chloropyridazine Derivatization Diverse Compound Library
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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